(3-Furan-2-yl-1-methyl-propyl)-methyl-amine
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Overview
Description
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is an organic compound with the molecular formula C₈H₁₃NO It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propyl chain that is further substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available furan-2-carboxaldehyde.
Grignard Reaction: The furan-2-carboxaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-furan-2-yl-1-methyl-propan-1-ol.
Amination: The resulting alcohol is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces furan-2-carboxylic acid or related ketones.
Reduction: Yields tetrahydrofuran derivatives.
Substitution: Forms various substituted amines or amides.
Scientific Research Applications
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Furan-2-yl-1-methyl-propyl)-amine: Lacks the additional methyl group on the amine.
(3-Furan-2-yl-1-propyl)-methyl-amine: Has a different substitution pattern on the propyl chain.
(2-Furan-2-yl-1-methyl-propyl)-methyl-amine: The furan ring is attached at a different position.
Uniqueness
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(furan-2-yl)-N-methylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFXMPUDFGFLSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378162 |
Source
|
Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-37-9 |
Source
|
Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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